2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Overview
Description
The compound “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used as a medicine intermediate .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” from the web search results .
Molecular Structure Analysis
The molecular formula of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is C11H12BrN3O . The molecular weight is 282.14 g/mol . The InChI string is InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3 . The canonical SMILES string is CC©(C1=CN(N=N1)C2=CC=C(C=C2)Br)O .
Chemical Reactions Analysis
Unfortunately, I could not find specific information on the chemical reactions of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” from the web search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” are as follows :
Scientific Research Applications
-
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene
- Scientific Field : Materials Chemistry .
- Application Summary : This compound is used for the ablation of HeLa cells .
- Methods of Application : The compound is prepared with aggregation induced emission (AIE). 1,2-Distearoyl-sn-glycero-3-phospho-ethanolamine-N-[methoxy(polyethyleneglycol)-2000] (DSPE-PEG-2000) coated nanoparticles (NPs) of this compound have a strong ability to generate singlet oxygen .
- Results : In vitro cytotoxicity assays demonstrate that these NPs are able to kill HeLa cells effectively and the half-maximal inhibitory concentration (IC50) is as low as 12 mg mL 1 .
-
Borophene
- Scientific Field : Materials Science .
- Application Summary : Borophene is used in a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .
- Methods of Application : Borophene exists in different dimensional forms from zero-dimensional (0D) to three-dimensional (3D), which helps in tuning its properties for a wide range of research applications .
- Results : Due to its outstanding properties, borophene is attracting attention in materials science as a wonder material for the development of a variety of applications .
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(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : These compounds were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
- Methods of Application : The compounds were synthesized and their cytotoxic activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Results : The results of the MTT assay would provide information about the cytotoxic activity of these compounds .
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1,2,3-Triazoles and 1,2,4-Triazoles
- Scientific Field : Green Chemistry .
- Application Summary : 1,2,3-triazoles have important applications in pharmaceutical chemistry while their 1,2,4 counterparts are developed to a lesser extent .
- Methods of Application : These compounds are synthesized using nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound .
- Results : The synthesis of these compounds using green chemistry methods contributes to the development of efficient environmentally safe methods .
-
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : These compounds were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
- Methods of Application : The compounds were synthesized and their cytotoxic activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Results : The results of the MTT assay would provide information about the cytotoxic activity of these compounds .
-
1,2,3-Triazoles and 1,2,4-Triazoles
- Scientific Field : Green Chemistry .
- Application Summary : 1,2,3-triazoles have important applications in pharmaceutical chemistry while their 1,2,4 counterparts are developed to a lesser extent .
- Methods of Application : These compounds are synthesized using nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound .
- Results : The synthesis of these compounds using green chemistry methods contributes to the development of efficient environmentally safe methods .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-bromophenyl)triazol-4-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIHPLASTHLNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674330 | |
Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | |
CAS RN |
1000339-34-3 | |
Record name | 1-(4-Bromophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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